Several abstracts provide insight into potential synthetic approaches for 2-(Methyl(phenyl)amino)acetic acid hydrochloride. One approach could involve a substitution reaction using a suitable precursor like 2-chloroacetic acid and N-methyl aniline. Another potential strategy could involve a multi-step synthesis starting with readily available materials, similar to the approaches described for the synthesis of AP01 [] and the 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester derivatives [, ]. Further optimization of reaction conditions like solvent, temperature, and catalyst may be required to achieve optimal yields and purity.
The presence of a phenyl group and an acetic acid moiety in the molecule suggests potential interaction with the NMDA receptor, similar to compounds like APH and APV []. NMDA receptors are crucial in various neurological processes, and their antagonists are investigated for treating conditions like epilepsy, stroke, and neurodegenerative diseases [, ].
The structural similarity of 2-(Methyl(phenyl)amino)acetic acid hydrochloride to calcium channel blockers like SA2572 [] suggests it could potentially interact with calcium channels. Calcium channel blockers are used to treat hypertension, angina, and certain heart rhythm disorders [].
Several abstracts describe the synthesis and evaluation of compounds with anticancer activity [, , ]. The structural features of 2-(Methyl(phenyl)amino)acetic acid hydrochloride, particularly the presence of a substituted phenyl ring, indicate potential for developing anticancer agents.
One study examined the use of N-methyl-N-phenylglycine (NMNPG), a closely related compound, in dentin-bonding protocols []. This suggests that 2-(Methyl(phenyl)amino)acetic acid hydrochloride could potentially be explored for similar applications in dentistry, particularly in developing dental adhesives.
The structural similarity to AP01 [], a mixed μ-/κ-opioid receptor ligand, suggests that 2-(Methyl(phenyl)amino)acetic acid hydrochloride could potentially interact with opioid receptors. This interaction could be further explored for developing novel analgesics or for investigating opioid receptor pharmacology.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6